Ethyl oleate can be sourced from natural oils, particularly olive oil and other plant oils rich in oleic acid. It is classified as a long-chain fatty acid ester with the molecular formula and a molecular weight of approximately 282.47 g/mol. The compound is categorized under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as ethyl (E)-octadec-9-enoate.
The synthesis of 11-octadecenoic acid, ethyl ester can be achieved through several methods:
The molecular structure of 11-octadecenoic acid, ethyl ester features a long hydrocarbon chain with a double bond located at the ninth carbon from the carboxylic end. The structure can be represented as follows:
11-Octadecenoic acid, ethyl ester can undergo various chemical reactions:
The mechanism of action for 11-octadecenoic acid, ethyl ester primarily revolves around its role in biological systems:
11-Octadecenoic acid, ethyl ester has numerous applications across different fields:
The formation of the trans-Δ11 double bond in 11-octadecenoic acid ethyl ester represents a specialized biochemical modification occurring across diverse biological systems. This geometric and positional specificity requires unique enzymatic machinery distinct from standard fatty acid desaturation pathways.
In plants, particularly Calendula officinalis, the biosynthesis involves FAD2-like desaturases (CoFADX enzymes) that catalyze unconventional modifications. These enzymes diverged evolutionarily from typical Δ12-oleic-acid desaturases (FAD2) to generate conjugated double bond systems. CoFADX-1 and CoFADX-2 specifically modify the Δ9-double bond of linoleic acid (18:2Δ9cis,12cis) to produce calendic acid (18:3Δ8trans,10trans,12cis), featuring a trans configuration at the Δ10 position – a structural analog to the trans-Δ11 bond. This reaction proceeds via oxygen-dependent di-iron center catalysis, where the enzyme abstracts hydrogen atoms from adjacent carbons (C8 and C10) to install conjugated trans double bonds without isomerizing the existing Δ12 cis bond [2].
Microbial systems employ fundamentally distinct mechanisms. Pseudomonas species utilize a cytochrome c-type cis/trans isomerase (CTI) containing a haem-binding CXXCH motif. This enzyme facilitates cis-to-trans isomerization at the Δ11 position of octadecenoic acid precursors without double bond migration or cofactor requirements (e.g., ATP). The proposed mechanism involves electrophilic attack by the haem-iron on the double bond, forming a freely rotating carbocation intermediate that stabilizes into the trans configuration upon dissociation. Remarkably, this single-step isomerization occurs without saturation or hydration steps, contrasting plant pathways [5]. Actinobacteria like Streptomyces employ atypical enzymes such as TrdE (a glycoside hydrolase family protein) during tirandamycin biosynthesis. Though structurally classified as hydrolases, TrdE catalyzes Δ11,12-double bond formation via an undefined radical mechanism, demonstrating functional divergence from its canonical hydrolytic role [6].
Table 1: Enzymatic Systems Catalyzing trans-Δ11 Bond Formation
Organism | Enzyme Class | Catalytic Mechanism | Substrate Specificity |
---|---|---|---|
Calendula officinalis | FAD2-like desaturase (CoFADX) | O₂-dependent dehydrogenation; di-iron center | Linoleic acid (C18:2 Δ9c,12c) |
Pseudomonas putida | Cytochrome c isomerase (CTI) | Haem-iron mediated carbocation rotation | C16-C18 monounsaturated fatty acids |
Streptomyces sp. | Glycoside hydrolase (TrdE) | Radical-based (proposed); non-hydrolytic | Tirandamycin precursor |
The esterification of 11-octadecenoic acid with ethanol to form the ethyl ester derivative represents the terminal step in its biosynthesis. This reaction is catalyzed by acyltransferases or fatty acid ethyl ester (FAEE) synthases, which exhibit significant diversity across biological systems.
In plant metabolism, acyl-CoA:alcohol acyltransferases (AATs) dominate ethyl ester formation. These membrane-associated enzymes localized in the endoplasmic reticulum utilize activated fatty acyl-CoAs (e.g., 11-octadecenoyl-CoA) and ethanol as substrates. The reaction follows a sequential ordered Bi-Bi mechanism: 11-octadecenoyl-CoA binds first, forming an acyl-enzyme intermediate, followed by nucleophilic attack by ethanol, releasing the ethyl ester and CoA-SH. Plant AATs demonstrate pronounced regioselectivity for trans-configured unsaturated acyl chains due to conformational constraints within their hydrophobic substrate-binding tunnels [3]. Microbial FAEE synthases operate via divergent mechanisms. Bacteria like Pseudomonas possess constitutive cytosolic FAEE synthases that directly couple free fatty acids (FFAs) to ethanol without acyl-CoA activation. These enzymes utilize ATP to form an acyl-adenylate intermediate, which then reacts with ethanol. This pathway becomes physiologically significant under high ethanol concentrations or during stress responses, channeling trans-unsaturated FFAs like 11-octadecenoic acid toward ethyl ester production [3] [5].
Yeasts and fungi employ bifunctional hydrolase-transferases, primarily variants of carboxylesterases or lipases operating in synthetic mode. Under low-water conditions, Candida antarctica lipase B (CAL-B) efficiently catalyzes ethanol esterification of trans-Δ11-unsaturated acids. Its catalytic triad (Ser-His-Asp) first forms an acyl-enzyme complex with the fatty acid, followed by ethanol-driven transesterification. CAL-B exhibits moderate preference for trans-Δ11 substrates over saturated analogs due to enhanced binding affinity within its expansive active site [3].
Table 2: Enzymatic Pathways for Ethyl Esterification of trans-Δ11 Fatty Acids
Enzyme Type | Organismal Source | Cofactors | Kinetic Parameters (Kₘ for ethanol) | Regulation |
---|---|---|---|---|
Acyl-CoA:alcohol acyltransferase | Calendula officinalis | Acyl-CoA required | 15–35 mM | Induced during seed development |
Cytosolic FAEE synthase | Pseudomonas putida | ATP, Mg²⁺ | 50–100 mM | Constitutive; ethanol-inducible |
Lipase (synthetic mode) | Candida antarctica | None | 200–500 mM | Substrate-dependent activation |
The biosynthesis of 11-octadecenoic acid ethyl ester exhibits fundamental divergences between plants and microorganisms in precursor sourcing, compartmentalization, and regulatory control.
Precursor Generation and Modification:Plants initiate synthesis in plastids via de novo fatty acid synthase (FAS-II) producing stearic acid (18:0). Δ9-desaturases (FAD2) then introduce a cis-double bond yielding oleic acid (18:1Δ9cis). Subsequent Δ12-desaturation by FAD2 generates linoleic acid (18:2Δ9cis,12cis), which serves as the substrate for specialized FADX enzymes that isomerize/conjugate bonds to form trans-Δ11 systems. The modified fatty acid is exported to the endoplasmic reticulum as CoA-thioester for esterification [2] [4]. Conversely, bacteria synthesize precursors via FAS-I megasynthases, often incorporating exogenous fatty acids. Trans-Δ11 bond installation occurs early during chain elongation (Pseudomonas) or post-synthetically via isomerization (Bacillus). Streptomyces modifies polyketide intermediates during antibiotic synthesis, where TrdE introduces Δ11,12-double bonds before chain release and esterification [5] [6].
Compartmentalization and Transport:Plant pathways are spatially segregated: plastids handle desaturation, while esterification occurs in the ER. Modified fatty acids shuttle via acyl-CoA binding proteins (ACBPs) or as phosphatidylcholine derivatives. In contrast, microbial synthesis is predominantly cytosolic (Pseudomonas, Bacillus) or associated with polyketide synthase (PKS) complexes (Streptomyces), minimizing substrate trafficking requirements but increasing vulnerability to cytoplasmic ethanol concentrations [2] [6].
Regulatory Triggers:Plant biosynthesis is developmentally programmed, peaking during seed maturation. CoFADX expression in Calendula coincides with calendic acid accumulation (>22% total seed fatty acids). Ethanol substrate arises from pyruvate decarboxylation under hypoxic conditions. Microbial pathways respond to environmental stressors: CTI in Pseudomonas is induced by ethanol (>1.5% v/v) or heat shock (≥42°C), while FAEE synthases are constitutively expressed for membrane homeostasis. Streptomyces pathways are clustered genetically within antibiotic biosynthetic operons under quorum-sensing control [2] [5] [6].
Catalytic Efficiency Metrics:
Table 3: Comparative Features of trans-Δ11 Ethyl Ester Biosynthesis Across Kingdoms
Feature | Plant Systems | Gram-Negative Bacteria | Actinobacteria |
---|---|---|---|
Primary Organism | Calendula officinalis | Pseudomonas putida | Streptomyces sp. |
Core Desaturase/Isomerase | FADX desaturase | Cytochrome c isomerase (CTI) | Glycoside hydrolase (TrdE) |
Esterification Enzyme | Acyl-CoA:alcohol acyltransferase | Cytosolic FAEE synthase | PKS-integrated thioesterase |
Subcellular Localization | Plastids + Endoplasmic Reticulum | Cytoplasm | Cytosol + PKS modules |
Ethanol Source | Pyruvate decarboxylase | Environmental uptake | Not required (esterified pre-release) |
Peak Product Accumulation | 22% seed fatty acids | <0.5% membrane lipids | Antibiotic complex (μg/L) |
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